molecular formula C15H20O3 B1325254 8-(4-Methylphenyl)-8-oxooctanoic acid CAS No. 35333-11-0

8-(4-Methylphenyl)-8-oxooctanoic acid

Cat. No. B1325254
CAS RN: 35333-11-0
M. Wt: 248.32 g/mol
InChI Key: XBKAOWMWLQWSDM-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound’s IUPAC name is also part of its description.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, reagents, conditions, and the yield of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s acidity or basicity, its reactivity with common reagents, and its spectroscopic properties are also part of this analysis.


Scientific Research Applications

  • Radiotracer for Liver Metabolism Studies : 8-(4-Methylphenyl)-8-oxooctanoic acid has been used in the synthesis of radiotracers like 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid (99mTc-CpTTOA). This compound is significant for evaluating medium-chain fatty acid metabolism in the liver, showcasing potential in liver function tests and related research (Lee et al., 2004).

  • Intermediate in Synthesis of Labelled Fatty Acid Esters : It has been utilized in the synthesis of labelled fatty acid methyl esters, serving as an important intermediate. This application is crucial in studies involving the tracking and analysis of fatty acid metabolism (Adlof, 1987).

  • Chemical Reactions and Product Identification : In chemical research, particularly in the study of reactions involving fatty acids, compounds like 8-(4-Methylphenyl)-8-oxooctanoic acid are instrumental in understanding reaction mechanisms and product formation (Labeque & Marnett, 1988).

  • Synthesis of Novel Azo Dyes : The compound has been used in the synthesis of novel azo dyes, highlighting its role in the development of new materials with potential applications in various industries (Rufchahi et al., 2013).

  • Synthesis of Biologically Active Compounds : It acts as an important intermediate in the synthesis of biologically active compounds, as seen in the rapid synthesis of 4-Oxo-4H-chromene-3-carboxylic acid (Zhu et al., 2014).

  • Role in Plant Metabolite Synthesis : This chemical is involved in the synthesis of plant metabolites like 12-Oxophytodienoic acid, a key component in the study of plant biology and biochemistry (Crombie & Mistry, 1991).

  • Analysis in Food Chemistry : It has been identified in the analysis of thermoxidation products in food chemistry, particularly in the study of FAME and monoacid TAG, which are essential for understanding food degradation and shelf life (Berdeaux et al., 2002).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely is also included in this analysis.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include suggesting modifications to its structure to enhance its properties, or proposing new reactions or uses for the compound.


properties

IUPAC Name

8-(4-methylphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-12-8-10-13(11-9-12)14(16)6-4-2-3-5-7-15(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKAOWMWLQWSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645289
Record name 8-(4-Methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Methylphenyl)-8-oxooctanoic acid

CAS RN

35333-11-0
Record name 4-Methyl-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35333-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Methylphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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